D-Methionine Sulfoxide Hydrochloride: A Comprehensive Technical Guide on its Biological Significance
D-Methionine Sulfoxide Hydrochloride: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167). This oxidation can occur to free methionine or to methionine residues within proteins, leading to a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). D-Methionine sulfoxide is the D-isomer of methionine sulfoxide. The reduction of methionine sulfoxide is a critical biological process for cellular repair and antioxidant defense, catalyzed by the stereospecific methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth exploration of the biological significance of D-methionine sulfoxide hydrochloride, focusing on its metabolism, the enzymatic systems involved in its reduction, and its implications in oxidative stress, aging, and neurodegenerative diseases. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are also presented to aid researchers in this field.
Introduction: The Central Role of Methionine Oxidation
Methionine plays a crucial role in numerous cellular processes, including protein synthesis, as a precursor for S-adenosylmethionine (SAM) which is the primary methyl group donor, and in the synthesis of cysteine and glutathione, key components of the cellular antioxidant system.[1] The sulfur atom in methionine is readily oxidized by various ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals, to form methionine sulfoxide.[2][3] This oxidation is a non-enzymatic post-translational modification that can alter protein structure and function, potentially leading to cellular damage.[2][3] The formation of methionine sulfoxide is not merely a damage product; the reversible nature of this oxidation suggests a role in antioxidant defense and redox signaling.[4]
Stereochemistry of Methionine Sulfoxide
The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[1][5] D-methionine sulfoxide hydrochloride is the hydrochloride salt of the D-isomer of methionine sulfoxide. The biological significance of these stereoisomers lies in the stereospecificity of the enzymes responsible for their reduction.[1][5]
The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Repair Mechanism
The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs).[6] This enzymatic repair system is crucial for maintaining protein integrity and function in the face of oxidative stress.[6] The Msr system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the S- and R-diastereomers of methionine sulfoxide, respectively.[1][6]
-
Methionine Sulfoxide Reductase A (MsrA): MsrA specifically reduces methionine-S-sulfoxide residues in both free and protein-bound forms.[2][7]
-
Methionine Sulfoxide Reductase B (MsrB): MsrB is specific for the reduction of methionine-R-sulfoxide residues, primarily within proteins.[2][8]
This stereospecific reduction is a key aspect of the biological significance of methionine sulfoxide diastereomers. The efficiency of this repair system has been linked to longevity and resistance to oxidative stress.[9]
Quantitative Data on Methionine Sulfoxide Reductase Activity
The efficiency of the Msr system can be quantified by determining the kinetic parameters of the MsrA and MsrB enzymes. The following tables summarize key kinetic data for these enzymes from different species.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Yeast MsrA | Dabsyl-Met-S-SO | 120 | 54.7 | 7.6 x 103 | [10] |
| Yeast MsrB | Dabsyl-Met-R-SO | 250 | 4.9 | 3.3 x 102 | [10] |
| S. pneumoniae MsrA2 | Dabsyl-Met-S-SO | 130 ± 20 | 1.3 ± 0.1 | 1.7 x 102 | [1] |
| S. pneumoniae MsrB2 | Dabsyl-Met-R-SO | 240 ± 30 | 0.8 ± 0.1 | 5.6 x 101 | [1] |
| Table 1: Kinetic Parameters of MsrA and MsrB from Yeast and Streptococcus pneumoniae |
| Enzyme | Substrate | Km (mM) | Specific Activity (nmol/min/mg) | Reference |
| Human MsrB1-Sec | Dabsyl-Met-R-SO | 1.0 | 800 | [2] |
| Human MsrB1-Cys | Dabsyl-Met-R-SO | 1.1 | 1 | [2] |
| Human MsrB2 | Dabsyl-Met-R-SO | 0.17 | 15 | [2] |
| Human MsrB3 | Dabsyl-Met-R-SO | 2.9 | 7 | [2] |
| Table 2: Kinetic Parameters and Specific Activities of Human MsrB Isoforms |
| Cell Type | Condition | Intracellular Met-d-O (nmol/106 cells) | Intracellular Met-l-O (nmol/106 cells) | Reference |
| Male Mouse Hepatocytes | 30 mM MetO for 1.5 h | ~0.8 | ~4.0 | [11] |
| Female Mouse Hepatocytes | 30 mM MetO for 1.5 h | ~0.4 | ~2.0 | [11] |
| Male Mouse Hepatocytes | 30 mM MetO + 0.2 mM AOAA for 1.5 h | ~1.2 | ~5.5 | [11] |
| Table 3: Intracellular Levels of Methionine Sulfoxide Diastereomers in Mouse Hepatocytes | ||||
| MetO: L-Methionine-dl-sulfoxide; AOAA: Aminooxyacetic acid (transaminase inhibitor) |
Biological Implications of D-Methionine Sulfoxide
Oxidative Stress and Aging
The accumulation of methionine sulfoxide is considered a marker of oxidative stress and has been associated with the aging process.[2] The efficiency of the Msr system in repairing oxidized methionine residues is thought to be a determinant of lifespan.[9] Studies have shown that overexpression of MsrA can extend the lifespan of fruit flies.[2]
Neurodegenerative Diseases
Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[12] In AD, the amyloid-β (Aβ) peptide, a major component of senile plaques, contains oxidized methionine residues.[13] The reduction of these residues by MsrA has been shown to decrease Aβ aggregation and toxicity.[13] Similarly, in PD, MsrA has been shown to protect dopaminergic neurons from oxidative damage.[12]
Drug Development
The involvement of the Msr system in cellular protection against oxidative stress makes it an attractive target for therapeutic intervention. The development of small molecules that can activate Msr enzymes could offer a novel approach for the treatment of diseases associated with oxidative damage.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of D-methionine sulfoxide and its biological effects. The following are protocols for key experiments in this field.
Measurement of Methionine Sulfoxide Reductase (MSR) Activity using HPLC
This protocol describes a method to quantify MSR activity in cell or tissue extracts using dabsylated methionine sulfoxide as a substrate and reverse-phase HPLC for detection.[15]
Materials:
-
Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)
-
Dabsyl-L-Methionine-S-sulfoxide (dabsyl-Met-S-O)
-
Dabsyl-L-Methionine-R-sulfoxide (dabsyl-Met-R-O)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (30 mM, pH 8.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Cell or tissue lysate
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Substrate Preparation: Prepare a 5 mM stock solution of the desired dabsyl-methionine sulfoxide substrate in 30 mM Tris-HCl, pH 8.0.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 200 µL:
-
200 µg of protein extract
-
2 µL of 1 M DTT (final concentration 10 mM)
-
Appropriate volume of 30 mM Tris-HCl, pH 8.0
-
-
Pre-incubation: Equilibrate the reaction mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding 20 µL of the 5 mM dabsyl-methionine sulfoxide substrate (final concentration 0.5 mM). Mix well.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 300 µL of acetonitrile.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system. The separation of dabsyl-methionine from dabsyl-methionine sulfoxide is achieved using a suitable gradient of acetonitrile in an appropriate buffer (e.g., acetate (B1210297) buffer).
-
Quantification: The amount of dabsyl-methionine produced is quantified by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[16][17]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Culture medium
-
Test compound (D-Methionine sulfoxide hydrochloride)
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of D-Methionine sulfoxide hydrochloride and appropriate vehicle controls. Include wells for "spontaneous release" (vehicle control) and "maximum release" (lysis solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of lysis solution to the "maximum release" wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Cellular Uptake Assay for Radiolabeled Methionine Sulfoxide
This protocol describes a general method for measuring the uptake of a radiolabeled compound into cultured cells.[7]
Materials:
-
Radiolabeled D-Methionine sulfoxide (e.g., ³H or ¹⁴C labeled)
-
Cells of interest cultured in 24- or 96-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24- or 96-well plates and grow to near confluence.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled D-Methionine sulfoxide to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of D-Methionine sulfoxide taken up by the cells. Data can be normalized to the protein concentration in each well.
Quantification of Intracellular Methionine Sulfoxide by HPLC
This method allows for the separation and quantification of methionine sulfoxide diastereomers from cell extracts.[11]
Materials:
-
Cell culture and harvesting reagents
-
Internal standard (e.g., S-methyl-L-cysteine)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Sodium bicarbonate (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector (340 nm)
Procedure:
-
Cell Extraction: After treatment, wash the cell pellet with ice-cold PBS to remove extracellular compounds. Lyse the cells (e.g., by sonication or freeze-thawing) in an appropriate buffer.
-
Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge to collect the supernatant.
-
Derivatization:
-
To 40 µL of the supernatant, add 5 µL of the internal standard.
-
Add 75 µL of 0.5% Marfey's reagent (in acetone) and 15 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
Acidify the reaction by adding 7.5 µL of 2 M HCl.
-
-
HPLC Analysis: Inject an aliquot of the derivatized sample onto the HPLC system. The diastereomers of methionine sulfoxide will be separated and can be quantified based on their peak areas relative to the internal standard.
Conclusion and Future Directions
D-Methionine sulfoxide hydrochloride and its stereoisomers are of significant biological importance, playing a central role in the cellular response to oxidative stress. The stereospecific Msr system provides a crucial defense mechanism by repairing oxidized methionine residues, thereby maintaining protein function and promoting cellular survival. The accumulation of methionine sulfoxide is implicated in aging and various pathologies, particularly neurodegenerative diseases, making the Msr system a promising target for therapeutic development. Further research is needed to fully elucidate the regulatory mechanisms of the Msr enzymes and to explore the potential of modulating their activity for therapeutic benefit. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of D-methionine sulfoxide in biology and medicine.
References
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- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine sulfoxide reductase regulation of yeast lifespan reveals reactive oxygen species-dependent and -independent components of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
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